

An In-depth Technical Guide to Methyl 1-methyl-1H-imidazole-5-carboxylate

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Compound of Interest

Compound Name: Methyl 1-methyl-1H-imidazole-5-carboxylate

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Abstract

Methyl 1-methyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound with emerging interest in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its chemical properties, synthesis, and known biological context. While specific data on the biological activity, pharmacokinetics, and toxicology of this exact compound are limited in publicly accessible literature, this guide extrapolates from related imidazole derivatives to provide a contextual framework for its potential applications and areas for future research.

Chemical and Physical Properties

Methyl 1-methyl-1H-imidazole-5-carboxylate is identified by the CAS number 17289-20-2.^[1]^[2] It is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The structure is characterized by a methyl group at the 1-position of the imidazole ring and a methyl carboxylate group at the 5-position.

Table 1: Physicochemical Properties of **Methyl 1-methyl-1H-imidazole-5-carboxylate**

Property	Value	Source
CAS Number	17289-20-2	[1][2]
Molecular Formula	C6H8N2O2	[2]
Molecular Weight	140.14 g/mol	[1][2]
IUPAC Name	methyl 1-methyl-1H-imidazole-5-carboxylate	[2]
Appearance	White to light yellow or light orange crystalline powder	[3]
Melting Point	151 - 156 °C	[3]
Solubility	Soluble in methanol	[4]

Synthesis and Experimental Protocols

The synthesis of imidazole derivatives is a well-established area of organic chemistry. While specific, detailed protocols for **Methyl 1-methyl-1H-imidazole-5-carboxylate** are not extensively published, general methodologies for the synthesis of related imidazole carboxylates can be adapted.

General Esterification Method

A common route to synthesize methyl esters of imidazole carboxylic acids is through the esterification of the corresponding carboxylic acid.

Experimental Protocol: Esterification of 1-Methyl-1H-imidazole-5-carboxylic acid

- **Reactants:** 1-Methyl-1H-imidazole-5-carboxylic acid (1 equivalent) is dissolved in an excess of methanol, which acts as both the solvent and the reactant.
- **Catalyst:** A strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is added dropwise to the cooled solution.
- **Reaction Conditions:** The mixture is typically heated to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

- **Work-up and Purification:** Upon completion, the excess methanol is removed under reduced pressure. The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4), and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure **Methyl 1-methyl-1H-imidazole-5-carboxylate**.

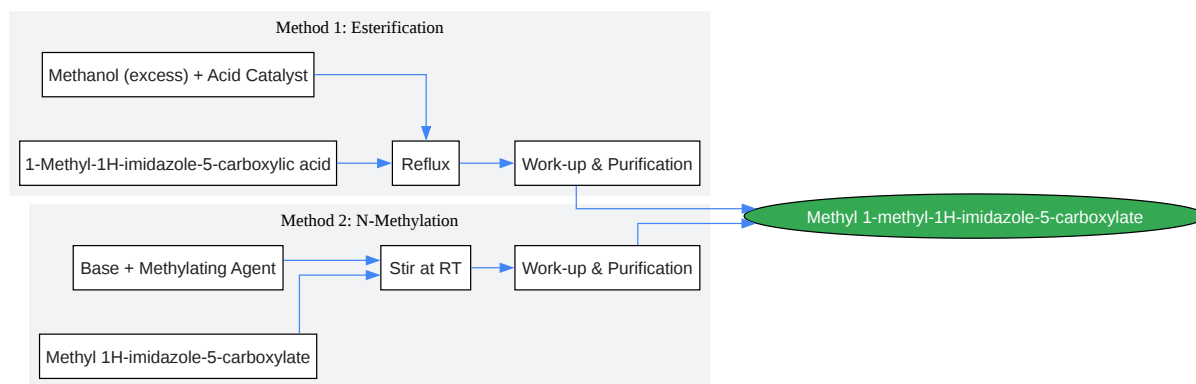
N-Methylation

Another synthetic approach involves the N-methylation of a pre-existing imidazole-5-carboxylate ester.

Experimental Protocol: N-methylation of Methyl 1H-imidazole-5-carboxylate

- **Reactants:** Methyl 1H-imidazole-5-carboxylate (1 equivalent) is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- **Base:** A base, such as sodium hydride (NaH) or potassium carbonate (K_2CO_3), is added to deprotonate the imidazole nitrogen.
- **Methylating Agent:** A methylating agent, such as methyl iodide (CH_3I) or dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$), is added to the reaction mixture.
- **Reaction Conditions:** The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC.
- **Work-up and Purification:** The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified using standard techniques like column chromatography.

Logical Workflow for Synthesis



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Caption: Synthetic routes to **Methyl 1-methyl-1H-imidazole-5-carboxylate**.

Biological Activity and Potential Applications in Drug Discovery

The imidazole ring is a crucial scaffold in medicinal chemistry, present in numerous biologically active compounds.^{[5][6][7][8][9]} Derivatives of imidazole have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.^{[5][6][7][9]}

While there is a lack of specific biological data for **Methyl 1-methyl-1H-imidazole-5-carboxylate** in the searched literature, its structural similarity to other bioactive imidazoles suggests it could serve as a valuable intermediate or a candidate for screening in various therapeutic areas.

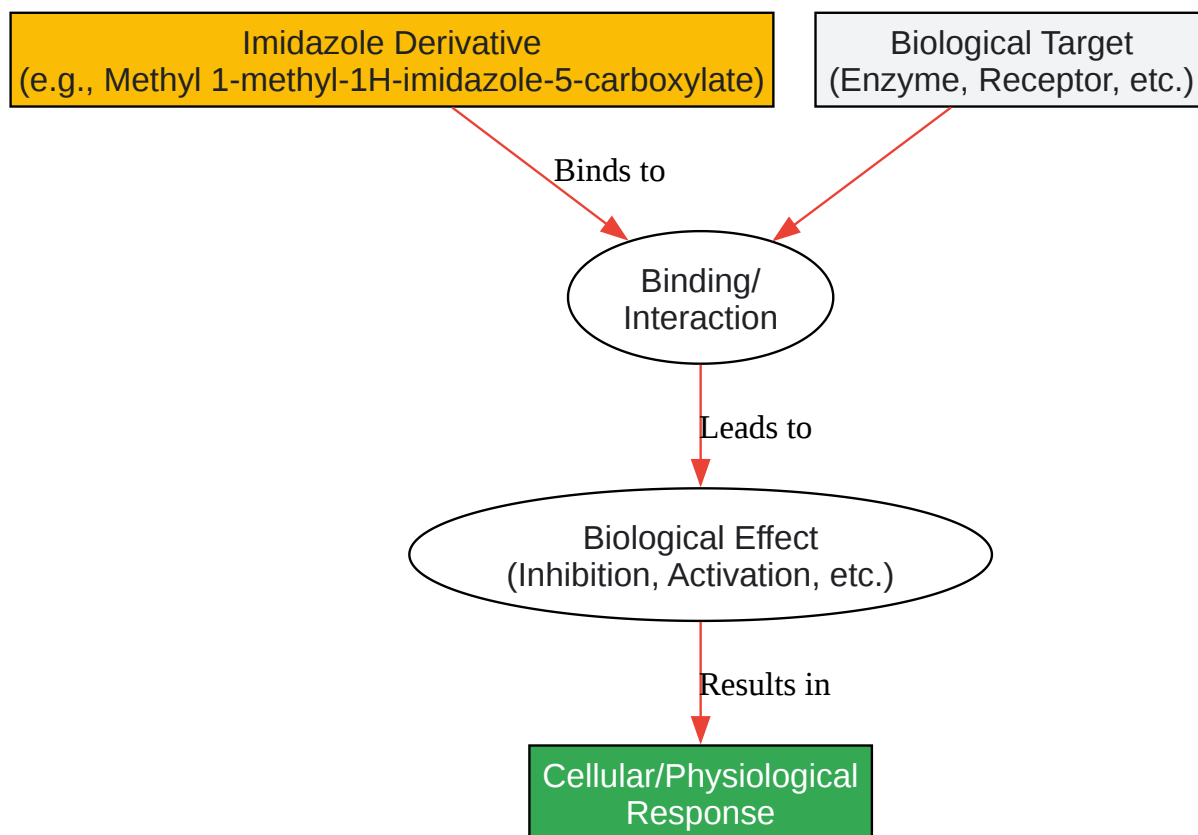
Table 2: Reported Biological Activities of Imidazole Derivatives

Biological Activity	Examples of Imidazole-Containing Drugs	Reference
Antifungal	Clotrimazole, Miconazole	[6]
Antiprotozoal	Metronidazole, Tinidazole	[6][9]
Antiulcer	Omeprazole, Pantoprazole	[9]
Antihistaminic	Clemizole, Astemizole	[9]
Anesthetic	Etomidate	[10]

Given that **Methyl 1-methyl-1H-imidazole-5-carboxylate** is a structural analog of intermediates used in the synthesis of pharmaceuticals, its primary role may be as a building block in the development of novel therapeutic agents. For instance, related imidazole carboxylate esters are key intermediates in the synthesis of drugs like the antihypertensive agent Olmesartan.[11]

Potential Signaling Pathway Involvement

Many imidazole-based drugs exert their effects by interacting with specific biological targets. For example, the anesthetic etomidate acts as a modulator of GABA-A receptors.[10] Should **Methyl 1-methyl-1H-imidazole-5-carboxylate** or its derivatives exhibit biological activity, a potential mechanism could involve interaction with enzymes or receptors where the imidazole moiety can act as a ligand or participate in hydrogen bonding.



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Caption: A generalized signaling pathway for an imidazole-based compound.

Safety and Toxicology

According to aggregated GHS data, **Methyl 1-methyl-1H-imidazole-5-carboxylate** is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

Table 3: GHS Hazard Information for **Methyl 1-methyl-1H-imidazole-5-carboxylate**

Hazard Statement	Code	Classification	Source
Causes skin irritation	H315	Skin Irrit. 2	[2]
Causes serious eye irritation	H319	Eye Irrit. 2	[2]
May cause respiratory irritation	H335	STOT SE 3	[2]

Conclusion

Methyl 1-methyl-1H-imidazole-5-carboxylate is a chemical compound with a well-defined structure and physicochemical properties. While direct and extensive research on its biological activity is not readily available, its identity as an imidazole derivative places it within a class of compounds of significant interest to the pharmaceutical industry. The primary value of this compound currently lies in its potential as a synthetic intermediate for the creation of more complex, biologically active molecules. Further research is warranted to explore its potential therapeutic applications through biological screening and lead optimization studies. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its irritant properties.

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